molecular formula C9H7IN2O B1392903 4-Iodo-3-methoxy-1,5-naphthyridine CAS No. 1261365-88-1

4-Iodo-3-methoxy-1,5-naphthyridine

Cat. No. B1392903
M. Wt: 286.07 g/mol
InChI Key: KULFYCCJHFTAJE-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocycle with the empirical formula C9H7IN2O . It is a solid compound .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methoxy-1,5-naphthyridine can be represented by the SMILES string COc1cnc2cccnc2c1I . The InChI representation is 1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-1,5-naphthyridine is a solid compound . Its molecular weight is 286.07 .

Scientific Research Applications

1,5-Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Here are some general applications of 1,5-Naphthyridines:

  • Synthetic Organic Chemistry

    • Summary: 1,5-Naphthyridines are used as building blocks in synthetic organic chemistry .
    • Methods: Various synthetic protocols such as Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder are used for the construction of the main 1,5-naphthyridine scaffold .
    • Results: These methods result in the formation of a wide range of 1,5-naphthyridine derivatives .
  • Medicinal Chemistry

    • Summary: Many 1,5-naphthyridine derivatives have been found to exhibit a wide range of biological activities .
    • Methods: These compounds are often synthesized and then tested for their biological activity .
    • Results: The results vary depending on the specific derivative and its biological activity .
  • Formation of Metal Complexes

    • Summary: 1,5-Naphthyridines can be used as ligands for the formation of metal complexes .
    • Methods: This involves the reaction of 1,5-naphthyridines with various metals .
    • Results: The resulting metal complexes can have various properties and applications .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. It has an acute toxicity (oral) hazard classification .

properties

IUPAC Name

4-iodo-3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULFYCCJHFTAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC=NC2=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679119
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methoxy-1,5-naphthyridine

CAS RN

1261365-88-1
Record name 1,5-Naphthyridine, 4-iodo-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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